2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid

Catalog No.
S902322
CAS No.
1207282-75-4
M.F
C19H19N7O6
M. Wt
446.366
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino...

CAS Number

1207282-75-4

Product Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid

Molecular Formula

C19H19N7O6

Molecular Weight

446.366

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/i5+1,6+1,12+1,13+1,18+1

InChI Key

OVBPIULPVIDEAO-BCTWCYHZSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Synonyms

N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid-d2; Acifolic-13C5; Aspol-13C5; Cytofol-13C5; Folacid-13C5; Folacin-13C5; Folbal-13C5; Folcidin-13C5; Foldine-13C5; Folettes-13C5; Foliamin-13C5; Folicet-13C5; Folipa

Isotope Tracer for Folate Metabolism Studies

The primary application of Folic Acid-13C5 lies in its use as an isotope tracer. The five carbon atoms in the glutamate portion of the molecule are all replaced with the heavier isotope Carbon-13 (¹³C). This allows scientists to track the metabolism of Folic Acid within a biological system.

When administered to a cell culture or organism, Folic Acid-13C5 incorporates into folate-dependent pathways. Researchers can then measure the appearance of the ¹³C isotope in downstream metabolites using techniques like Mass Spectrometry . This allows them to study folate absorption, conversion into active forms, and utilization in various cellular processes.

The compound 2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid is a derivative of pteridine and belongs to the class of antimetabolites. Its molecular formula is C20H21N7O6C_{20}H_{21}N_{7}O_{6} with a molecular weight of 455.42 g/mol. This compound is characterized by a complex structure that includes a pteridinyl moiety, which is significant in various biological processes. It is often related to methotrexate, a well-known chemotherapeutic agent, and serves as an impurity reference material in pharmaceutical contexts .

Folic Acid-13C5 itself doesn't have a specific mechanism of action. It serves as a tracer molecule to study the established mechanisms of folate metabolism. Folate plays a crucial role in one-carbon transfer reactions essential for DNA synthesis, cell division, and amino acid metabolism []. By tracking the 13C label, researchers can investigate how efficiently the body absorbs, transports, and utilizes folic acid in these processes [, ].

Typical of pteridine derivatives:

  • Hydrolysis: The amide bonds in the structure are susceptible to hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and amines.
  • Reductive Amination: The aldehyde or ketone functionalities present can react with amines to form secondary or tertiary amines.
  • Nucleophilic Substitution: The presence of halides or other leaving groups can lead to nucleophilic substitution reactions, facilitating the synthesis of various derivatives.

These reactions are essential for modifying the compound for specific applications or studies.

The biological activity of 2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid is primarily linked to its role as an antimetabolite. It competes with folate for the enzyme dihydrofolate reductase, inhibiting DNA synthesis and cell proliferation. This mechanism makes it relevant in cancer treatment and immunosuppressive therapies . Additionally, its structural similarity to folate suggests potential roles in targeting folate receptors overexpressed in certain tumors.

Synthesis of this compound typically involves multiple steps:

  • Formation of Pteridine Derivative: Starting from 2-amino-4-oxo-pteridine, it undergoes alkylation with appropriate alkyl halides.
  • Coupling Reaction: The pteridine derivative is coupled with a benzoyl chloride derivative using standard coupling techniques such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) chemistry.
  • Final Modifications: The pentanedioic acid moiety is introduced through amidation or esterification reactions.

These methods allow for the precise construction of the compound's complex structure.

The primary applications of 2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid include:

  • Pharmaceutical Research: Used as a reference standard for impurities in methotrexate formulations.
  • Cancer Therapy: Investigated for its potential use as an antitumor agent due to its ability to inhibit cell proliferation.
  • Biochemical Studies: Utilized in studies examining folate metabolism and its implications in various diseases.

Interaction studies have shown that this compound exhibits significant binding affinity towards dihydrofolate reductase and folate transporters. These interactions are crucial for understanding its pharmacodynamics and pharmacokinetics in therapeutic applications . Furthermore, studies involving radiolabeled versions of this compound have been conducted to explore its biodistribution and metabolic pathways in vivo.

Similar Compounds

Several compounds share structural similarities with 2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid, including:

  • Methotrexate: A widely used antimetabolite that inhibits dihydrofolate reductase.
  • Pemetrexed: Another antifolate drug that targets multiple pathways involved in folate metabolism.
  • Raltitrexed: A thymidylate synthase inhibitor used in cancer treatment.

Comparison Table

Compound NameStructure SimilarityPrimary Use
MethotrexateHighCancer chemotherapy
PemetrexedModerateCancer chemotherapy
RaltitrexedModerateCancer chemotherapy

This table highlights the uniqueness of 2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid, particularly in its specific interactions and potential applications within the realm of targeted therapies compared to other similar compounds.

XLogP3

-1.1

Dates

Last modified: 08-15-2023

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